9-Methyldec-6-en-5-one
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Overview
Description
9-Methyldec-6-en-5-one is an organic compound with the molecular formula C₁₁H₂₀O. It is characterized by the presence of a ketone group and a double bond within its carbon chain. This compound is also known by its systematic name, 6-Decen-5-one, 9-methyl-, (6E) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldec-6-en-5-one typically involves the use of alkenes and ketones as starting materials. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with another carbonyl compound in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired enone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
9-Methyldec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The double bond can be reduced to form saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Alcohols or other substituted products depending on the nucleophile used.
Scientific Research Applications
9-Methyldec-6-en-5-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-Methyldec-6-en-5-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Decen-5-one: Similar structure but lacks the methyl group at the 9th position.
9-Methylnon-6-en-5-one: Similar structure but has one less carbon in the chain.
9-Methyldec-5-en-4-one: Similar structure but the position of the double bond and ketone group is different.
Uniqueness
9-Methyldec-6-en-5-one is unique due to its specific arrangement of the methyl group, double bond, and ketone group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
824959-96-8 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
9-methyldec-6-en-5-one |
InChI |
InChI=1S/C11H20O/c1-4-5-8-11(12)9-6-7-10(2)3/h6,9-10H,4-5,7-8H2,1-3H3 |
InChI Key |
KSBLAHUFUQHEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C=CCC(C)C |
Origin of Product |
United States |
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